molecular formula C13H18ClNO2 B15060064 N-(6-Chlorohexyl)-2-hydroxybenzamide

N-(6-Chlorohexyl)-2-hydroxybenzamide

Cat. No.: B15060064
M. Wt: 255.74 g/mol
InChI Key: YBWCFOGOTJLHJP-UHFFFAOYSA-N
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Description

N-(6-Chlorohexyl)-2-hydroxybenzamide is an organic compound that features a benzamide core with a 6-chlorohexyl substituent and a hydroxyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chlorohexyl)-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with 6-chlorohexylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The process can be summarized as follows:

    Esterification: 2-hydroxybenzoic acid is first converted to its methyl ester using methanol and a catalytic amount of sulfuric acid.

    Amidation: The methyl ester is then reacted with 6-chlorohexylamine in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-Chlorohexyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of 2-hydroxybenzaldehyde or 2-hydroxybenzoic acid derivatives.

    Reduction: Formation of N-(6-aminohexyl)-2-hydroxybenzamide.

    Substitution: Formation of N-(6-substituted hexyl)-2-hydroxybenzamide derivatives.

Scientific Research Applications

N-(6-Chlorohexyl)-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(6-Chlorohexyl)-2-hydroxybenzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chlorohexyl group can enhance lipophilicity, facilitating membrane penetration and increasing bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Chlorohexyl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.

    N-(6-Bromohexyl)-2-hydroxybenzamide: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

N-(6-Chlorohexyl)-2-hydroxybenzamide is unique due to the presence of both a hydroxyl group and a chlorohexyl group, which can impart distinct chemical and biological properties. The hydroxyl group can participate in hydrogen bonding, while the chlorohexyl group can enhance lipophilicity and reactivity.

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

N-(6-chlorohexyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H18ClNO2/c14-9-5-1-2-6-10-15-13(17)11-7-3-4-8-12(11)16/h3-4,7-8,16H,1-2,5-6,9-10H2,(H,15,17)

InChI Key

YBWCFOGOTJLHJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCCCl)O

Origin of Product

United States

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